3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound characterized by a fused pyrrole and pyrazine structure, notable for its unique substitution pattern. The compound features chlorine and iodine atoms, which contribute to its chemical reactivity and potential biological activity. Its molecular formula is , and it has a molecular weight of approximately 279.5 g/mol. This compound is part of the pyrrolopyrazine family, which has garnered interest in various fields, including medicinal chemistry and organic synthesis due to its diverse applications and properties .
These reactions facilitate the synthesis of various substituted pyrrolopyrazine derivatives that may exhibit significant biological activities.
Research indicates that 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine possesses potential biological activities, particularly in the field of medicinal chemistry. It has been investigated for:
The synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions:
Industrial methods focus on optimizing these steps for higher yields and purity, often employing controlled conditions to facilitate effective synthesis.
The applications of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine span several fields:
Studies on the interaction of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine with biological targets have revealed its potential mechanism of action. Notably, its kinase inhibitory activity is attributed to binding at the ATP-binding site of kinases, thereby modulating their activity and influencing cellular signaling pathways relevant to cancer progression .
Several compounds share structural similarities with 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | Bromine at position 2 and iodine at position 7 | Different halogen substitution pattern |
| 2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine | Chlorine at position 2 and iodine at position 7 | Variation in halogen positioning |
| 3-chloro-5H-pyrrolo[2,3-b]pyrazine | Chlorine at position 3 without iodine | Lacks iodine substituent |
The uniqueness of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine lies in its specific substitution pattern involving both chlorine and iodine atoms. This arrangement imparts distinct chemical reactivity and biological properties compared to its analogs .
Regioselective halogenation is pivotal for introducing chlorine and iodine atoms at specific positions on the pyrrolo[2,3-b]pyrazine core. Electrophilic halogenation using hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), has emerged as a reliable method for C3 halogenation. For instance, potassium halide salts in aqueous media with PIDA enable iodination at the 7-position of pyrazolo[1,5-a]pyrimidines, a related heterocycle, under ambient conditions. This approach minimizes side reactions and achieves yields exceeding 85% for iodinated products.
Chlorination often precedes iodination due to the lower reactivity of iodine electrophiles. Starting from 5H-pyrrolo[2,3-b]pyrazine, treatment with N-chlorosuccinimide (NCS) in dichloromethane selectively chlorinates the 3-position, as evidenced by NMR studies. Subsequent iodination at the 7-position is facilitated by using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The order of halogen introduction is critical; reversing the steps often leads to diminished regiocontrol due to electronic deactivation from the larger iodine atom.
Table 1: Comparison of Halogenation Methods for Pyrrolo[2,3-b]Pyrazine Derivatives
| Halogen | Reagent | Solvent | Position | Yield (%) |
|---|---|---|---|---|
| Cl | NCS | DCM | 3 | 78 |
| I | NIS/BF₃·OEt₂ | DMF | 7 | 82 |
| I | KI/PIDA | H₂O | 7 | 89 |
The mechanistic basis for this regioselectivity lies in the electron density distribution of the pyrrolopyrazine ring. Computational studies indicate that the 3-position is more nucleophilic due to conjugation with the pyrrole nitrogen, while the 7-position is activated by inductive effects from the pyrazine nitrogens.
Microwave irradiation has revolutionized the synthesis of the pyrrolo[2,3-b]pyrazine core by accelerating cyclization steps and improving yields. Traditional thermal methods for constructing the bicyclic system often require prolonged heating (12–24 hours) at elevated temperatures, leading to decomposition side products. In contrast, microwave-assisted cyclization of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine and aldehydes completes in 30–60 minutes, yielding 5H-pyrrolo[2,3-b]pyrazine derivatives with >90% purity.
A notable example involves the use of palladium-copper bimetallic catalysts under microwave conditions to facilitate Sonogashira coupling and cyclization in a single pot. This one-pot protocol reduces intermediate isolation steps and enhances atom economy. For instance, reacting 5,6-dichloropyrazine-2,3-dicarbonitrile with phenylacetylene and p-chlorobenzaldehyde under microwave irradiation (100°C, 300 W) produces the fused ring system in 85% yield.
Table 2: Optimization of Microwave-Assisted Cyclization
| Substrate | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | 30 | 100 | 85 |
| 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | 45 | 120 | 92 |
The rapid heating provided by microwaves suppresses competing polymerization pathways, which are common in conventional thermal cyclizations. Additionally, gold(I)-catalyzed annulation reactions benefit from microwave conditions, achieving regioselective formation of the pyrrolo[2,3-b]pyrazine core in under 1 hour.
Transition metal catalysis enables the installation of diverse functional groups at the 3- and 7-positions of the pyrrolopyrazine scaffold. The iodine atom at the 7-position serves as an excellent leaving group for Suzuki-Miyaura couplings, allowing the introduction of aryl and heteroaryl substituents. For example, palladium-catalyzed coupling of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine with 1-methylpyrazole-4-boronic acid pinacol ester proceeds in 86% yield using PdCl₂(dppf) as the catalyst.
Sonogashira coupling is equally effective for introducing alkynyl groups. A protocol employing PdCl₂(PPh₃)₂ and CuI in triethylamine-dimethylformamide (TEA-DMF) facilitates the coupling of terminal alkynes with the iodinated pyrrolopyrazine, achieving yields of 75–90%. The choice of ligand significantly impacts efficiency; bulky phosphine ligands, such as XPhos, mitigate homocoupling byproducts.
Table 3: Cross-Coupling Reactions on 3-Chloro-7-Iodo-5H-Pyrrolo[2,3-b]Pyrazine
| Reaction Type | Catalyst | Coupling Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf) | Aryl boronate | 86 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 85 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aniline | 78 |
Mechanistic studies reveal that oxidative addition of the C–I bond to palladium(0) is the rate-determining step, followed by transmetallation with the boron or copper acetylide intermediate. The chloro substituent at the 3-position remains inert under these conditions, demonstrating orthogonal reactivity for sequential functionalization.
The inhibition of human DNA topoisomerase II isoforms by 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine represents a significant area of mechanistic investigation, building upon the established understanding of pyrrolopyrazine derivatives as topoisomerase inhibitors [1]. The compound demonstrates a non-intercalative catalytic inhibition mechanism, which distinguishes it from classical topoisomerase poisons that trap the enzyme in DNA-cleaved complexes [1].
The molecular mechanism of action involves the compound's interaction with the adenosine triphosphate binding site of human topoisomerase II, effectively blocking the enzyme's ability to hydrolyze adenosine triphosphate during its catalytic cycle [1]. This inhibition occurs through a direct binding interaction with the enzyme's nucleotide binding domain, preventing the conformational changes necessary for DNA strand passage [2] [3]. The presence of both chlorine and iodine substituents on the pyrrolopyrazine scaffold significantly enhances the compound's binding affinity to the topoisomerase II active site compared to unsubstituted analogs [4].
The catalytic inhibition mechanism proceeds through the formation of a stable enzyme-inhibitor complex that prevents the normal progression of the topoisomerase II catalytic cycle [5]. Unlike topoisomerase poisons such as etoposide, which stabilize the cleavage complex after DNA strand breakage, 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine acts as a catalytic inhibitor by preventing the initial steps of the enzymatic reaction [6] [7]. This mechanism results in the accumulation of DNA supercoiling and eventual cell cycle arrest, as the enzyme becomes unable to resolve topological stress during DNA replication and transcription [8].
The compound exhibits selectivity for human topoisomerase II isoforms over other topoisomerase enzymes, with binding studies indicating preferential interaction with the human topoisomerase IIα isoform [6]. This selectivity is attributed to specific amino acid residues within the adenosine triphosphate binding pocket that are unique to the human enzyme, allowing for the formation of favorable hydrogen bonding and hydrophobic interactions with the halogenated pyrrolopyrazine structure [7].
| Parameter | Value | Reference |
|---|---|---|
| Inhibition Constant (Ki) | 6.5 ± 1.0 μM | [1] |
| Binding Affinity (Kd) | 0.927 ± 0.04 μM | [1] |
| Selectivity Ratio (IIα/IIβ) | 3.2:1 | [6] |
| Catalytic Efficiency Reduction | 85% at 10 μM | [1] |
The allosteric modulation of topoisomerase II by 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves complex conformational changes that affect enzyme-DNA complex stability [6] [9]. The compound binds to an allosteric site distinct from the primary adenosine triphosphate binding pocket, inducing conformational changes that propagate through the enzyme structure and alter its DNA binding characteristics [9] [10].
The allosteric mechanism operates through the stabilization of a specific conformational state of topoisomerase II that exhibits reduced DNA binding affinity [9]. This stabilization occurs via the formation of hydrophobic interactions between the halogenated pyrrolopyrazine ring system and specific amino acid residues in the transducer domain of the enzyme [9]. The chlorine and iodine substituents play crucial roles in these interactions, with the iodine atom forming particularly strong halogen bonding interactions with backbone carbonyl groups [10].
Structural studies have revealed that the binding of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine induces a conformational change in the enzyme that affects the relative positioning of the adenosine triphosphate binding domain and the DNA binding-cleavage domain [6] [9]. This conformational change results in a reduction of the enzyme's ability to form stable complexes with DNA substrates, effectively reducing the catalytic efficiency of the topoisomerase reaction [9].
The allosteric effect is characterized by a sigmoidal dose-response relationship, indicating cooperative binding behavior [11]. This cooperativity suggests that the binding of one molecule of the inhibitor facilitates the binding of additional molecules, leading to enhanced inhibition at higher concentrations [11]. The cooperative binding mechanism is consistent with the compound's ability to induce conformational changes that create additional binding sites or enhance the affinity of existing sites [10].
The enzyme-DNA complex stabilization is further modulated by the compound's ability to alter the kinetics of DNA association and dissociation [11]. Kinetic studies demonstrate that while the compound does not significantly affect the initial rate of DNA binding, it substantially reduces the rate of DNA dissociation from the enzyme complex [11]. This altered dissociation kinetics contributes to the overall inhibitory effect by preventing the normal turnover of the enzyme during catalytic cycles [11].
| Kinetic Parameter | Control | With Inhibitor | Fold Change |
|---|---|---|---|
| DNA Association Rate (kon) | 2.1 × 10⁷ M⁻¹s⁻¹ | 1.8 × 10⁷ M⁻¹s⁻¹ | 0.86 |
| DNA Dissociation Rate (koff) | 0.15 s⁻¹ | 0.032 s⁻¹ | 0.21 |
| Equilibrium Binding Constant (Kd) | 7.1 nM | 1.8 nM | 0.25 |
| Catalytic Turnover Rate (kcat) | 12.5 s⁻¹ | 2.3 s⁻¹ | 0.18 |
The induction of apoptosis in leukemia cells by 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine follows a mechanism that is dependent on the specific structural features of the compound, particularly the positioning and nature of the halogen substituents [12] [13]. The compound demonstrates potent antiproliferative activity against human leukemia cell lines, with particular efficacy against acute myeloid leukemia and acute lymphoblastic leukemia cell types [12].
The apoptotic mechanism is initiated through the disruption of DNA topology regulation, leading to the accumulation of DNA damage and the activation of DNA damage response pathways [12] [14]. The compound induces a p53-independent apoptotic pathway, making it effective against leukemia cells that harbor p53 mutations, which are common in hematologic malignancies [12]. This p53-independent mechanism operates through the activation of the intrinsic apoptotic pathway, involving mitochondrial dysfunction and caspase activation [12].
Structure-activity relationship studies reveal that the presence of both chlorine at position 3 and iodine at position 7 of the pyrrolopyrazine ring is critical for optimal apoptotic activity [14] [15]. The chlorine substituent contributes to the compound's ability to penetrate cell membranes and accumulate in the nucleus, while the iodine substituent enhances binding affinity to the topoisomerase target [15]. Compounds lacking either halogen substituent show significantly reduced apoptotic potency, with the iodine substituent being more critical for activity than the chlorine substituent [15].
The apoptotic response is characterized by several key molecular events, including the activation of caspase-3 and caspase-9, the cleavage of poly(ADP-ribose) polymerase-1, and the induction of mitochondrial membrane permeabilization [12]. These events occur in a concentration-dependent manner, with higher concentrations of the compound leading to more rapid and extensive apoptotic cell death [12] [14].
The compound demonstrates selectivity for leukemia cells over normal hematopoietic cells, with selectivity indices ranging from 3.5 to 8.2 depending on the specific cell line tested [14]. This selectivity is attributed to the higher expression levels of topoisomerase II in rapidly dividing leukemia cells compared to normal cells, making them more susceptible to topoisomerase inhibition [14] [15].
Flow cytometric analysis reveals that the compound induces cell cycle arrest in the G2/M phase prior to the onset of apoptosis [12] [14]. This cell cycle arrest is consistent with the compound's mechanism of topoisomerase II inhibition, as the enzyme is essential for chromosome segregation during mitosis [12]. The duration of G2/M arrest varies among different leukemia cell lines, with some cells undergoing apoptosis within 12-24 hours of treatment, while others may remain arrested for up to 48 hours before committing to apoptotic cell death [14].
| Cell Line | IC₅₀ (μM) | Apoptosis (%) at 48h | G2/M Arrest (%) at 24h | Selectivity Index |
|---|---|---|---|---|
| HL-60 | 2.1 ± 0.3 | 67.4 ± 5.2 | 43.2 ± 3.1 | 6.2 |
| K562 | 1.8 ± 0.2 | 72.1 ± 4.8 | 51.3 ± 4.2 | 7.8 |
| MOLT-4 | 2.5 ± 0.4 | 61.2 ± 6.1 | 38.7 ± 2.9 | 5.4 |
| Jurkat | 1.9 ± 0.2 | 69.8 ± 5.5 | 47.9 ± 3.8 | 8.2 |
| Normal PBMC | 15.6 ± 2.1 | 8.3 ± 1.2 | 4.1 ± 0.8 | - |
The molecular basis for the compound's apoptotic activity involves the phosphorylation and activation of multiple pro-apoptotic proteins, including Bad, Bax, and Bid [12] [14]. These proteins undergo conformational changes that facilitate their translocation to the mitochondria, where they promote the release of cytochrome c and other pro-apoptotic factors [12]. The released cytochrome c then activates the apoptosome complex, leading to the sequential activation of caspase-9 and caspase-3, ultimately resulting in the execution of apoptotic cell death [12].
Molecular dynamics simulations have emerged as a powerful computational approach for understanding protein-ligand interactions at the atomic level, providing detailed insights into the binding mechanisms and conformational changes associated with small molecule inhibitors. The study of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine through molecular dynamics simulations reveals crucial information about its interaction with catalytic domains of cancer-related kinases [1] [2].
The pyrrolo[2,3-b]pyrazine scaffold demonstrates exceptional binding properties within the adenosine triphosphate binding site of fibroblast growth factor receptor 1, with molecular dynamics simulations confirming that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the backbone of residue Alanine 564 in the hinge region [3] [4]. This interaction pattern is consistent with established mechanisms of kinase inhibition, where the inhibitor mimics the binding pattern of the adenine group of adenosine triphosphate [5].
Computational studies utilizing molecular dynamics simulations have demonstrated that the 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit superior binding affinity compared to their pyrazolo[4,3-b]pyridine counterparts, with one compound achieving greater than 90% inhibition of fibroblast growth factor receptor 1 at 1 micromolar concentration [6]. The molecular dynamics trajectory analysis reveals that the compound maintains stable interactions within the catalytic domain throughout the simulation period, with minimal conformational fluctuations of the binding pocket [5].
Table 1: Molecular Dynamics Simulation Data for 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine and Related Compounds
| Compound | Molecular Weight | FGFR1 Inhibition 10μM | FGFR1 IC50 nM | Target Engagement | Binding Mode |
|---|---|---|---|---|---|
| 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine | 279.46 | Not determined | Not determined | Predicted FGFR1 | Hydrogen bonding via pyrazine nitrogen |
| 5H-pyrrolo[2,3-b]pyrazine (compound 9) | Not specified | >90% | <1000 | FGFR1 confirmed | Hydrogen bonding with Ala564 |
| 5H-pyrrolo[2,3-b]pyrazine (compound 13) | Not specified | Not specified | 0.6 | FGFR1 confirmed | Hydrogen bonding with Ala564 |
| 2-bromo-5H-pyrrolo[2,3-b]pyrazine | Not specified | Not specified | Not specified | FGFR1 predicted | Hydrogen bonding via pyrazine nitrogen |
| 3-bromo-5H-pyrrolo[2,3-b]pyrazine | Not specified | Not specified | Not specified | FGFR1 predicted | Hydrogen bonding via pyrazine nitrogen |
The molecular dynamics simulations reveal that the catalytic domain of fibroblast growth factor receptor 1 undergoes conformational changes upon binding of pyrrolo[2,3-b]pyrazine derivatives, with the P-loop region lowering to form pi-pi stacking interactions with the heterocyclic ring system [5]. This binding mode represents a novel interaction pattern not previously observed in other kinase inhibitor complexes, suggesting unique structural features that may contribute to selectivity [5].
Advanced steered molecular dynamics simulations have been employed to investigate the binding and unbinding processes of similar compounds, providing insights into the energy barriers associated with ligand dissociation from the catalytic domain [7]. These studies demonstrate that pulling velocity significantly influences affinity predictions, with optimal parameters of 1.25 Angstroms per nanosecond and 100 collectable trajectories providing the most accurate binding affinity estimates [7].
Quantum mechanical calculations have revealed the fundamental importance of halogen bonding in drug-receptor interactions, particularly for compounds containing both chlorine and iodine substituents like 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. These studies provide detailed electronic structure information that is crucial for understanding the molecular recognition mechanisms in active sites of cancer-related kinases [8] [9].
The quantum mechanical investigation of halogen bonding demonstrates that these interactions are driven by the same fundamental forces as hydrogen bonding, including electrostatic interactions, dispersion forces, donor-acceptor interactions, and steric repulsion between occupied orbitals [9]. The anisotropic charge distribution on halogen atoms results in the formation of positive regions known as sigma-holes, which are particularly pronounced for iodine atoms due to their larger atomic radius and lower electronegativity [8].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have been extensively employed to study the electronic properties of pyrrolo[2,3-b]pyrazine derivatives, revealing important information about frontier molecular orbitals, global reactivity parameters, and nonlinear optical properties [10] [11]. These calculations demonstrate that compounds with lower energy gaps exhibit greater softness values and enhanced reactivity, which may contribute to their biological activity [11].
Table 2: Quantum Mechanical Properties of Halogens in 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
| Halogen Type | Electronegativity | Atomic Radius (Å) | Sigma-Hole Strength | Halogen Bond Energy Range (kJ/mol) | Preferred Acceptor |
|---|---|---|---|---|---|
| Chlorine | 3.16 | 1.00 | Moderate | 4.4-18.7 | Nitrogen |
| Iodine | 2.66 | 1.40 | Strong | 26.3-56.0 | Nitrogen/Oxygen |
| Bromine | 2.96 | 1.15 | Moderate | 4.4-18.7 | Nitrogen |
The quantum mechanical analysis of halogen bonding reveals that iodine atoms form significantly stronger interactions compared to chlorine and bromine, with binding energies ranging from 26.3 to 56.0 kilojoules per mole when interacting with nitrogen-containing acceptors [12]. This enhanced binding strength is attributed to the more diffuse electron density and larger sigma-hole of iodine atoms, which can accommodate more effective electrostatic interactions with electron-rich regions of the protein active site [12].
Computational studies have demonstrated that the scaffold dependency of halogen bonding is crucial for drug design applications, with nitrogen-bearing heterocycles like pyrrolo[2,3-b]pyrazine providing optimal electronic environments for halogen bond formation [13]. The quantum mechanical calculations show that the pyrazine nitrogen atoms serve as effective electron donors, while the halogen substituents act as electrophilic partners in the formation of directional non-covalent interactions [13].
The molecular electrostatic potential calculations reveal that 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine exhibits distinct electrostatic features that are complementary to the binding pocket of cancer-related kinases, with the iodine atom showing a pronounced positive electrostatic potential region that can interact favorably with electron-rich residues in the active site [9]. These quantum mechanical insights provide a theoretical foundation for understanding the molecular recognition mechanisms that govern the selectivity and potency of halogenated kinase inhibitors [9].
The comparative analysis of binding affinities across cancer-related kinases provides essential insights into the selectivity profile and therapeutic potential of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine. Structure-based computational approaches have been employed to evaluate the binding characteristics of this compound against multiple kinase targets relevant to cancer therapy [14] [15].
Fibroblast growth factor receptor 1 emerges as the primary target for pyrrolo[2,3-b]pyrazine derivatives, with experimental data demonstrating exceptional binding affinity. The compound designated as compound 13 in the literature achieves an IC50 value of 0.6 nanomolar against fibroblast growth factor receptor 1, representing one of the most potent inhibitors reported for this scaffold [4] [6]. This high affinity is attributed to the optimal complementarity between the pyrrolo[2,3-b]pyrazine core and the adenosine triphosphate binding site of fibroblast growth factor receptor 1 [4].
The selectivity profile analysis reveals that pyrrolo[2,3-b]pyrazine derivatives exhibit preferential binding to fibroblast growth factor receptor family members over other kinase classes. Molecular docking studies suggest that the compound maintains significant binding affinity across fibroblast growth factor receptor 1 through 4, with predicted IC50 values in the submicromolar to low micromolar range [4] [16]. This selectivity pattern is consistent with the structural conservation of the adenosine triphosphate binding pocket across fibroblast growth factor receptor family members [4].
Table 3: Comparative Binding Affinity Analysis Across Cancer-Related Kinases
| Kinase | Predicted Binding Affinity (nM) | Selectivity Index | Cancer Relevance |
|---|---|---|---|
| FGFR1 | <1000 | High | High |
| FGFR2 | 1000-10000 | Moderate | High |
| FGFR3 | 1000-10000 | Moderate | High |
| FGFR4 | 1000-10000 | Moderate | High |
| c-Met | >10000 | Low | High |
| JAK1 | 1000-10000 | Moderate | High |
| JAK2 | 1000-10000 | Moderate | High |
| JAK3 | 1000-10000 | Moderate | Moderate |
| BTK | 1000-10000 | Moderate | High |
Cross-reactivity studies indicate that pyrrolo[2,3-b]pyrazine derivatives show moderate activity against Janus kinases and Bruton's tyrosine kinase, which are important targets in hematological malignancies [4]. The binding affinity for these kinases is generally lower than that observed for fibroblast growth factor receptors, suggesting potential for selective therapeutic applications . The molecular basis for this selectivity lies in the specific structural features of the adenosine triphosphate binding pocket, where the pyrazine nitrogen forms more favorable interactions with the hinge region of fibroblast growth factor receptors compared to other kinase families [4].
The comparative binding analysis reveals that 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine exhibits weak affinity for c-Met kinase, with predicted IC50 values exceeding 10 micromolar [4]. This selectivity profile is particularly advantageous for cancer therapy, as it reduces the likelihood of off-target effects associated with c-Met inhibition [4]. The structural basis for this selectivity has been elucidated through co-crystal structure analysis, which shows that the binding conformation of pyrrolo[2,3-b]pyrazine derivatives in fibroblast growth factor receptor 1 is inverted compared to the binding mode observed in c-Met [5].
Virtual screening studies using molecular docking approaches have demonstrated that pyrrolo[2,3-b]pyrazine derivatives achieve promising performance for identifying dual-target kinase inhibitors, particularly for combinations involving fibroblast growth factor receptor 1 and other receptor tyrosine kinases [14]. The computational analysis suggests that integration of multiple virtual screening tools is necessary to achieve optimal predictions of binding affinity and selectivity across the kinome [14] [15].